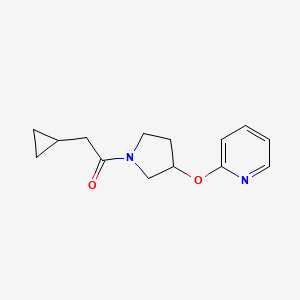

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

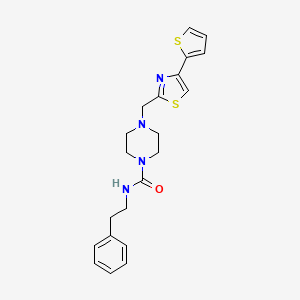

The molecular structure of “2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone” is characterized by a pyrrolidine ring, a cyclopropyl group, and a pyridin-2-yloxy group. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry . The cyclopropyl group and the pyridin-2-yloxy group are attached to the pyrrolidine ring, contributing to the molecule’s three-dimensional structure .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Stereospecific Synthesis of Pyrrolidines

Research on the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones has demonstrated the ability to obtain enantiomerically pure pyrrolidines. This method utilizes stabilized azomethine ylides and sugar enones derived from pentoses. The process is highly diastereo- and regioselective, yielding tetrasubstituted pyrrolidines with defined stereochemistry (Udry et al., 2014).

Enantioselective Nitrile Anion Cyclization

Another study highlighted the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This synthesis pathway is practical for producing chiral pyrrolidines, which are significant in medicinal chemistry and drug development (Chung et al., 2005).

Catalysis and Material Science

Magnesium and Zinc Complexes

A study on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands explored their synthesis and reactivity, particularly in the context of the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research can be relevant to developing new catalytic systems for polymer synthesis (Wang et al., 2012).

Heterocyclic Chemistry

Three-Component Coupling for Pyrido Fused Systems

A versatile three-component coupling method for synthesizing pyrazolopyridines and other pyrido fused systems was developed. This chemistry is particularly useful for creating combinatorial libraries and scaffold decoration, indicating its potential application in drug discovery and development (Almansa et al., 2008).

Enzyme Inhibition

Enantiomeric Polyhydroxyalkylpyrrolidines as Inhibitors

The synthesis of enantiomeric 2,3,4-tris(hydroxyalkyl)-5-phenylpyrrolidines from 1,3-dipolar cycloadducts and their evaluation as inhibitors of a β-galactofuranosidase from Penicillium fellutanum. Although these compounds showed minimal inhibitory activity, this research pathway highlights the exploration of pyrrolidine derivatives as potential enzyme inhibitors (Udry et al., 2016).

Propiedades

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(9-11-4-5-11)16-8-6-12(10-16)18-13-3-1-2-7-15-13/h1-3,7,11-12H,4-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWXPKMGCMFPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737733.png)

![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2737744.png)

![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)

![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)